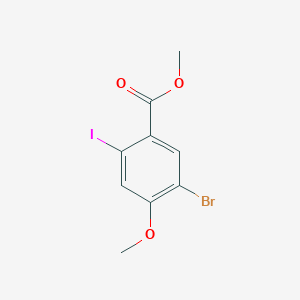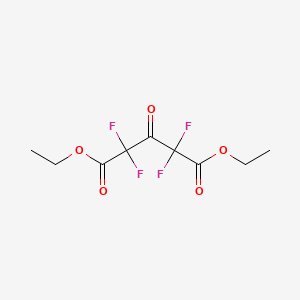
Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate is a fluorinated organic compound with the molecular formula C9H10F4O5 and a molecular weight of 274.166 g/mol . This compound is characterized by the presence of four fluorine atoms and a keto group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate typically involves the fluorination of diethyl 3-oxopentanedioate. This can be achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioic acid.
Reduction: Formation of diethyl 2,2,4,4-tetrafluoro-3-hydroxypentanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate involves its interaction with molecular targets through its fluorine atoms and keto group. The fluorine atoms enhance the compound’s reactivity and stability, while the keto group participates in various chemical transformations. The compound can inhibit enzyme activity by forming stable complexes with active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,2,3,3,4,4-hexafluoropentanedioate
- Diethyl 2,2,4,4-tetrafluorobutanedioate
- Diethyl 2,2,3,3-tetrafluoropentanedioate
Uniqueness
Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate is unique due to its specific arrangement of fluorine atoms and the presence of a keto group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F4O5/c1-3-17-6(15)8(10,11)5(14)9(12,13)7(16)18-4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNMMEYDSILSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C(=O)OCC)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
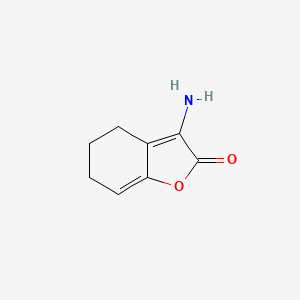
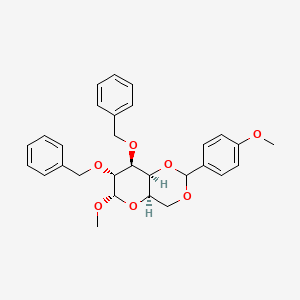
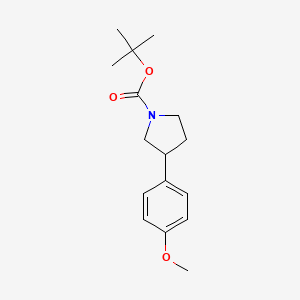
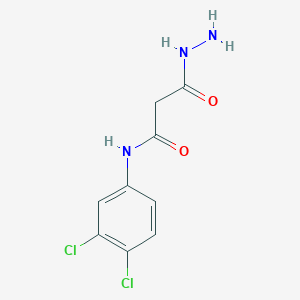
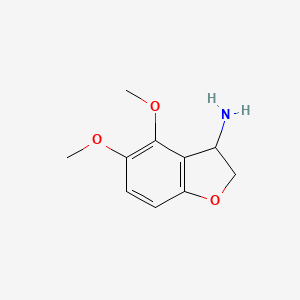
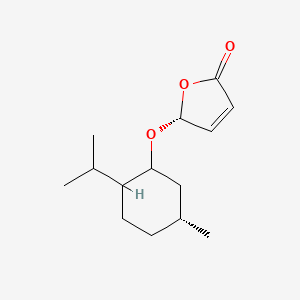

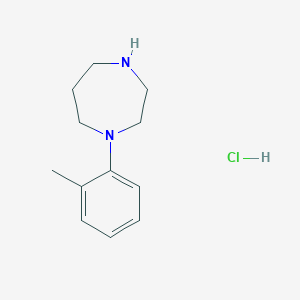

![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
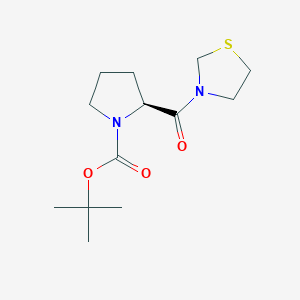

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
